molecular formula C17H15NO3 B2881143 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole CAS No. 37103-99-4

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole

Cat. No.: B2881143
CAS No.: 37103-99-4
M. Wt: 281.311
InChI Key: NPRKPMGGWYKYRS-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a phenyl group and a 2-methyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is unique due to its combination of a benzoxazole core with a 2-methyl-1,3-dioxolane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-17(19-9-10-20-17)13-7-8-15-14(11-13)16(21-18-15)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRKPMGGWYKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylacetonitrile (0.84 g, 7.2 mmol) and 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane (mp. 69°-71° C. (1.50 g 7.2 mmol) were added to a room temperature solution of sodium hydroxide (1.44 g, 36 mmol) in methanol (8 ml). A slight exotherm was noted and stirring was continued for 16 hrs. The mixture was filtered and the collected solid washed several times with water and once with cold methanol to yield a yellow powder (1.60 g) with mp. 137° C. (lit. mp. 137°-138° C., see J. Heterocyclic Chem. 11, 107 (1974)).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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